(E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Overview
Description
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
Compounds with similar nitrovinyl groups have been reported to interact with various biological targets, including enzymes and receptors . The specific role of these targets can vary widely, depending on the biological context and the specific compound involved.
Mode of Action
Nitrovinyl compounds are known to undergo various chemical reactions, such as the henry reaction , which involves the combination of a nitroalkane and an aldehyde or ketone in the presence of a base to form β-nitro alcohols. This reaction could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Nitrovinyl compounds have been implicated in various biochemical processes, including the nitroaldol condensation reaction . This reaction involves the coupling of a nitroalkane and an aldehyde, which could potentially affect various biochemical pathways.
Pharmacokinetics
A related compound, (e)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, has been reported to have high gastrointestinal absorption and to be a permeant of the blood-brain barrier . These properties could potentially influence the bioavailability of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Result of Action
Related nitrovinyl compounds have been reported to have antiproliferative effects in certain cell lines . This suggests that this compound could potentially have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of a related compound, furvina, was found to be significantly affected by temperature . This suggests that the action, efficacy, and stability of this compound could also be influenced by environmental conditions such as temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 2-methylindole with nitroethene under basic conditions. The reaction is carried out in a solvent such as methanol, and a base like sodium hydroxide is used to facilitate the reaction. The mixture is usually cooled to maintain the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitrovinyl group can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-nitrovinylbenzene
- (E)-1,2-dimethoxy-2-phenylethenylbenzene
- 1-nitro-3-(2-nitrovinyl)benzene
Uniqueness
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both the indole ring and the nitrovinyl group. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. The indole ring provides aromatic stability, while the nitrovinyl group offers reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSVTKXSWKXFDC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267224 | |
Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122631-40-7 | |
Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122631-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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